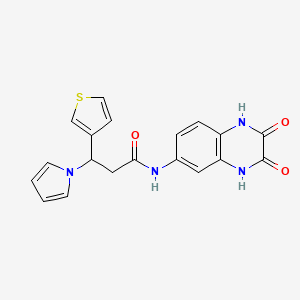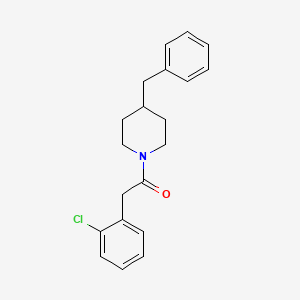![molecular formula C17H18N4O2 B10983444 3-(4-hydroxyquinazolin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B10983444.png)
3-(4-hydroxyquinazolin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core and a pyrrole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the reaction of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.
Introduction of the Pyrrole Moiety: The pyrrole group can be introduced via a coupling reaction with an appropriate pyrrole derivative, often using a palladium-catalyzed cross-coupling reaction.
Final Assembly: The final step involves the coupling of the quinazolinone intermediate with the pyrrole derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced quinazolinone compounds.
Scientific Research Applications
3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share a similar core structure but differ in their substituents.
Pyrrole Derivatives: Compounds such as N-(2-pyrrolyl)acetamide have a similar pyrrole moiety but lack the quinazolinone core.
Uniqueness
What sets 3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide apart is its combined quinazolinone and pyrrole structures, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
3-(4-oxo-3H-quinazolin-2-yl)-N-(2-pyrrol-1-ylethyl)propanamide |
InChI |
InChI=1S/C17H18N4O2/c22-16(18-9-12-21-10-3-4-11-21)8-7-15-19-14-6-2-1-5-13(14)17(23)20-15/h1-6,10-11H,7-9,12H2,(H,18,22)(H,19,20,23) |
InChI Key |
FFBRRZCSIFCUMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)NCCN3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide](/img/structure/B10983380.png)
![[2-hydroxy-3,5-di(propan-2-yl)phenyl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10983384.png)
![N-[4-(acetylamino)phenyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B10983392.png)
![N-(3-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B10983402.png)
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B10983405.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10983406.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B10983428.png)
![3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B10983441.png)
![N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10983443.png)
![2-[(9-Oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]acetamide](/img/structure/B10983453.png)
![2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B10983457.png)
![1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[3-(pyrrolidin-1-ylcarbonyl)phenyl]urea](/img/structure/B10983464.png)
